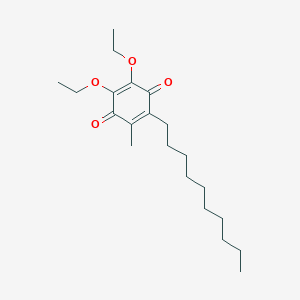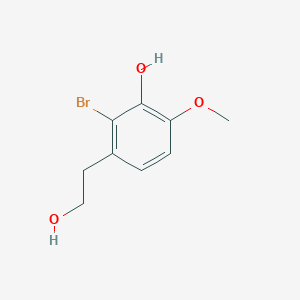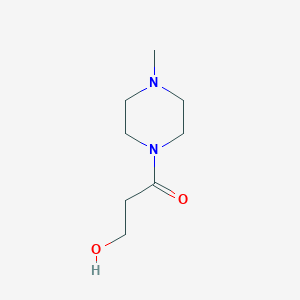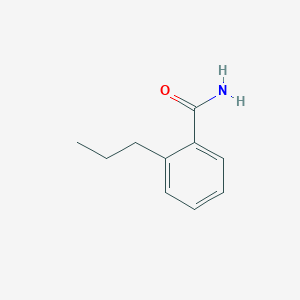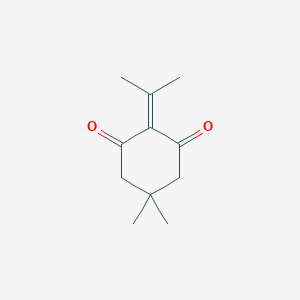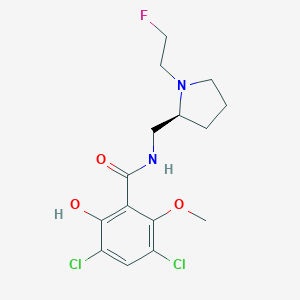
Fluororaclopride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluororaclopride is a fluorinated derivative of raclopride, a compound known for its use as a radioligand in positron emission tomography (PET) imaging. It is primarily used to study dopamine D2 receptors in the brain. The addition of a fluorine atom enhances its properties, making it a valuable tool in neuroimaging and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluororaclopride involves a two-step process. Initially, [18F]fluoroethyltriflate is prepared by fluoride displacement on the bis triflate of ethylene glycol. This intermediate is then used to alkylate a secondary amine precursor, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis modules is common in industrial settings to enhance reproducibility and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Fluororaclopride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Substitution: Reagents like sodium fluoride or potassium fluoride in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reactions and conditions used. For instance, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
Fluororaclopride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Helps in studying the distribution and density of dopamine D2 receptors in the brain.
Medicine: Utilized in PET imaging to diagnose and monitor neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Employed in the development of new diagnostic tools and therapeutic agents.
Wirkmechanismus
Fluororaclopride exerts its effects by binding to dopamine D2 receptors in the brain. This binding allows for the visualization of these receptors using PET imaging. The fluorine atom enhances the compound’s ability to cross the blood-brain barrier and bind selectively to the target receptors .
Vergleich Mit ähnlichen Verbindungen
Raclopride: The parent compound, used for similar purposes but without the fluorine atom.
[18F]Fallypride: Another fluorinated compound used in PET imaging with a higher affinity for dopamine D2 receptors.
[18F]Fluortriopride: Similar in structure and used for imaging dopamine D3 receptors.
Uniqueness: Fluororaclopride is unique due to its specific binding to dopamine D2 receptors and its enhanced imaging properties due to the presence of the fluorine atom. This makes it a valuable tool in both research and clinical settings.
Eigenschaften
CAS-Nummer |
124840-52-4 |
|---|---|
Molekularformel |
C15H19Cl2FN2O3 |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
3,5-dichloro-N-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C15H19Cl2FN2O3/c1-23-14-11(17)7-10(16)13(21)12(14)15(22)19-8-9-3-2-5-20(9)6-4-18/h7,9,21H,2-6,8H2,1H3,(H,19,22) |
InChI-Schlüssel |
SUMSSRZHRHBCGI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
Isomerische SMILES |
COC1=C(C=C(C(=C1C(=O)NC[C@@H]2CCCN2CCF)O)Cl)Cl |
Kanonische SMILES |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
Synonyme |
fluororaclopride S-3,5-dichloro-6-methoxy-N-(1-(2-(F-18)-fluoroethyl)-2-pyrrolidinylmethyl)salicylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


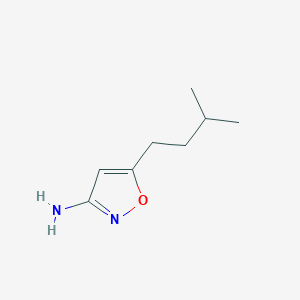
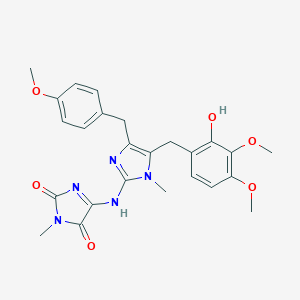
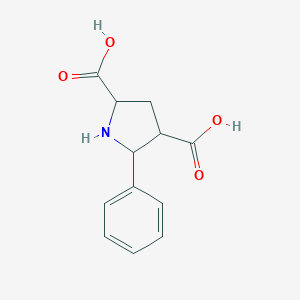
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)
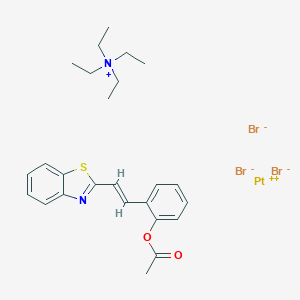
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

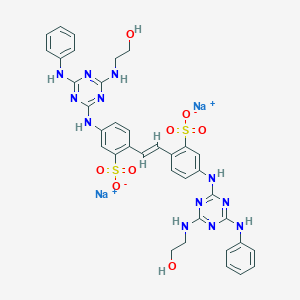
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
